4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Description
4-Nitro-3-propyl-1H-pyrazole-5-carboxamide (molecular formula: C₇H₁₀N₄O₃; molecular weight: 198.18 g/mol) is a nitro-substituted pyrazole carboxamide derivative. Its structure features a nitro group at position 4, a propyl chain at position 3, and a carboxamide group at position 5 of the pyrazole ring . The compound is primarily utilized in research settings, with commercial availability in quantities ranging from 500 mg to 100 g, priced between $555 and $5,927 depending on scale .
Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-2-3-4-6(11(13)14)5(7(8)12)10-9-4/h2-3H2,1H3,(H2,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQYHINYSQQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588379 | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-08-4 | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of Pyrazole Ring
The initial step involves reacting hydrazine hydrate ($$N2H4$$) with a diketone precursor to form the pyrazole ring. This reaction is typically performed under basic conditions (e.g., sodium hydroxide, $$NaOH$$) to facilitate cyclization.
Step 2: Nitration
The nitration step introduces a nitro group at the 4-position of the pyrazole ring. The reaction uses concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$) as nitrating agents. Controlled temperatures are essential to prevent over-nitration or degradation:
- Reaction temperature: ~0–5°C.
- Monitoring via thin-layer chromatography (TLC) ensures completion.
Step 3: Alkylation
Alkylation involves adding a propyl group at the 3-position of the pyrazole ring. This step uses an alkyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$). Solvents like dimethylformamide (DMF) are often employed for better solubility and reaction efficiency.
Step 4: Amidation
In the final step, the carboxylic acid derivative is converted into a carboxamide using ammonia ($$NH_3$$) or ammonium salts under mild heating conditions:
- Reaction temperature: ~50–70°C.
- Solvent: Methanol or ethanol.
Reaction Conditions and Yield
The synthesis typically yields a yellow solid with high purity confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Pyrazole formation | $$N2H4$$, $$NaOH$$, diketone | Formation of pyrazole ring |
| Nitration | $$HNO3$$, $$H2SO_4$$, ~0–5°C | Nitro group addition |
| Alkylation | Propyl bromide, $$K2CO3$$, DMF | Propyl group addition |
| Amidation | $$NH_3$$, methanol, ~50–70°C | Carboxamide formation |
Notes on Industrial Production
In industrial settings, continuous flow reactors may be used for nitration and alkylation steps to ensure efficient mixing and temperature control. Automated systems help optimize yield and purity.
Challenges in Synthesis
- Temperature control during nitration is critical to avoid side reactions.
- Purification steps such as recrystallization from acetone or ethanol are necessary to achieve high purity.
- Reaction monitoring using TLC or high-performance liquid chromatography (HPLC) ensures precision.
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: 4-amino-3-propyl-1H-pyrazole-5-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-propyl-1H-pyrazole-5-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor interactions. Its structural similarity to biologically active compounds allows it to modulate the activity of various enzymes, potentially serving as a lead compound for drug development.
Chemistry Research
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as reductions and substitutions, makes it valuable for creating diverse chemical entities.
Case Study 1: Enzyme Inhibition Studies
Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways. The study highlighted the compound's potential as a scaffold for developing new inhibitors targeting these enzymes.
Case Study 2: Agrochemical Applications
Another study explored the use of this compound in agrochemicals. The compound was tested for its efficacy as a pesticide, showing promising results in controlling pest populations while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 4-nitro-3-propyl-1H-pyrazole-5-carboxamide and related pyrazole derivatives:
Key Observations :
- Substituent Effects: The presence of a nitro group at position 4 (electron-withdrawing) in the target compound contrasts with derivatives bearing chloro (electron-withdrawing) or cyano (polarizable) groups, which may influence reactivity and binding affinity .
- N-Methylation : Addition of a methyl group at position 1 (e.g., 1-methyl-4-nitro-3-propyl derivative) increases molecular weight by ~14 g/mol and may enhance metabolic stability compared to the unmethylated parent compound .
Physicochemical Properties
Notes:
- The nitro group in the target compound may confer oxidative stability but could pose challenges in reduction-sensitive environments .
- Higher melting points in chloro- and cyano-substituted derivatives (e.g., 171–183°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to nitro analogs .
Biological Activity
4-Nitro-3-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a nitro group and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 198.18 g/mol. The structural features include:
- Nitro group at position 4
- Propyl group at position 3
- Carboxamide group at position 5
These functional groups contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt cellular processes in bacteria and fungi, potentially through the inhibition of specific enzymes or receptors involved in metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. The mechanism underlying these effects may involve the modulation of inflammatory mediators, thereby reducing the overall inflammatory response in affected tissues.
The biological activity of this compound can be explained through several key interactions:
- Redox Reactions : The nitro group can participate in redox reactions, forming reactive intermediates that interact with cellular components.
- Hydrogen Bonding : The pyrazole ring may engage in hydrogen bonding with biological macromolecules, enhancing its affinity for specific targets.
- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways, leading to its observed biological effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide | Isopropyl group instead of propyl | Antimicrobial, anti-inflammatory |
| 4-Nitro-3-methyl-1H-pyrazole-5-carboxamide | Methyl group instead of propyl | Antimicrobial |
| 4-Nitro-3-(propan-2-thiol)-1H-pyrazole | Thiol group instead of carboxamide | Limited studies available |
This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrazole derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. For example:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Anti-inflammatory Research : Another study investigated the compound's effect on cytokine production in human macrophages, revealing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Mechanistic Insights : A recent publication detailed the compound's interaction with cyclooxygenase enzymes (COX), suggesting that it may serve as a selective COX inhibitor, further supporting its potential therapeutic applications .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
